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molecular formula C11H18N2 B8452987 alpha,alpha-Dimethyl-3-pyridinebutanamine

alpha,alpha-Dimethyl-3-pyridinebutanamine

Cat. No. B8452987
M. Wt: 178.27 g/mol
InChI Key: MQAVATWCTCJPOG-UHFFFAOYSA-N
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Patent
US04927826

Procedure details

A solution of 35.2 g of N-[1,1-dimethyl-4-(3-pyridyl) butyl]-2-nitrobenzeneacetamide in 250 mL of acetic acid was hydrogenated over 3.5 g of 10% Pd/C at atmospheric pressure and ambient temperature. The reaction was exothermic and stopped abruptly after the uptake of the theoretical amount of hydrogen (7.5 L). The catalyst was removed by filtration and the filtrate was heated at reflux for 90 minutes. After the solution was cooled, 10 mL of conc. HCl was added and the solvent was removed under reduced pressure. The residue was taken up in 1 L of water and extracted with ethyl acetate (4×200 mL) to remove the byproduct, oxindole. The aqueous layer was basified with 10N NaOH and extracted with dichloromethane to give, after evaporation of the dried (K2CO3) extracts 15 g of product. The material was distilled on a Kugelrohr apparatus (95° C.; 0.1 mm) to yield 14.3 g of alpha,alpha-dimethyl-3-pyridinebutanamine.
Name
N-[1,1-dimethyl-4-(3-pyridyl) butyl]-2-nitrobenzeneacetamide
Quantity
35.2 g
Type
reactant
Reaction Step One
Quantity
7.5 L
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three
Name
Quantity
3.5 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([NH:13]C(=O)CC1C=CC=CC=1[N+]([O-])=O)([CH3:12])[CH2:3][CH2:4][CH2:5][C:6]1[CH:7]=[N:8][CH:9]=[CH:10][CH:11]=1.[H][H]>C(O)(=O)C.[Pd]>[CH3:1][C:2]([CH3:12])([NH2:13])[CH2:3][CH2:4][CH2:5][C:6]1[CH:7]=[N:8][CH:9]=[CH:10][CH:11]=1

Inputs

Step One
Name
N-[1,1-dimethyl-4-(3-pyridyl) butyl]-2-nitrobenzeneacetamide
Quantity
35.2 g
Type
reactant
Smiles
CC(CCCC=1C=NC=CC1)(C)NC(CC1=C(C=CC=C1)[N+](=O)[O-])=O
Step Two
Name
Quantity
7.5 L
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)(=O)O
Step Four
Name
Quantity
3.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
TEMPERATURE
Type
TEMPERATURE
Details
the filtrate was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 90 minutes
Duration
90 min
TEMPERATURE
Type
TEMPERATURE
Details
After the solution was cooled
ADDITION
Type
ADDITION
Details
10 mL of conc. HCl was added
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (4×200 mL)
CUSTOM
Type
CUSTOM
Details
to remove the byproduct, oxindole
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
to give
CUSTOM
Type
CUSTOM
Details
after evaporation of the
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (K2CO3)
DISTILLATION
Type
DISTILLATION
Details
The material was distilled on a Kugelrohr apparatus (95° C.; 0.1 mm)

Outcomes

Product
Name
Type
product
Smiles
CC(CCCC=1C=NC=CC1)(N)C
Measurements
Type Value Analysis
AMOUNT: MASS 14.3 g
YIELD: CALCULATEDPERCENTYIELD 77.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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